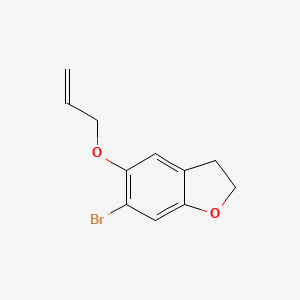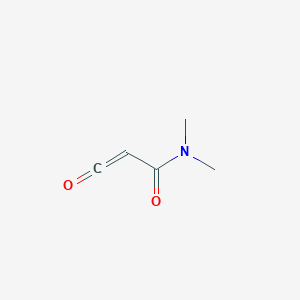
N,N-Dimethyl-3-oxoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-oxoprop-2-enamide: is an organic compound with the molecular formula C6H9NO It is a derivative of amides and is characterized by the presence of a carbonyl group conjugated with a double bond and an amide group
準備方法
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N,N-Dimethyl-3-oxoprop-2-enamide is through the direct amidation of acrylic acid with dimethylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Transamidation: Another method involves the transamidation of acrylamide with dimethylamine. This reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dimethyl-3-oxoprop-2-enamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form N,N-dimethylpropionamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Corresponding oxides.
Reduction: N,N-dimethylpropionamide.
Substitution: Various substituted amides and alcohols.
科学的研究の応用
Chemistry: N,N-Dimethyl-3-oxoprop-2-enamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and water treatment.
Biology: In biological research, this compound is used as a crosslinking agent for proteins and nucleic acids. It helps in studying protein-protein interactions and DNA-protein interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of resins, plastics, and synthetic fibers. It is also employed as a stabilizer in various chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-3-oxoprop-2-enamide involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to crosslinking, which stabilizes the structure of these biomolecules. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition reactions.
類似化合物との比較
Acrylamide: Similar in structure but lacks the dimethyl groups.
N,N-Dimethylformamide: Similar in having dimethyl groups but differs in the presence of a formyl group instead of an acryl group.
N,N-Dimethylacetamide: Similar in having dimethyl groups but differs in the presence of an acetamide group instead of an acryl group.
Uniqueness: N,N-Dimethyl-3-oxoprop-2-enamide is unique due to its conjugated carbonyl and amide groups, which provide distinct reactivity patterns. Its ability to participate in both nucleophilic addition and substitution reactions makes it versatile in various chemical and industrial applications.
特性
CAS番号 |
157372-63-9 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
113.11 g/mol |
InChI |
InChI=1S/C5H7NO2/c1-6(2)5(8)3-4-7/h3H,1-2H3 |
InChIキー |
WHZXABKYMBDTSF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
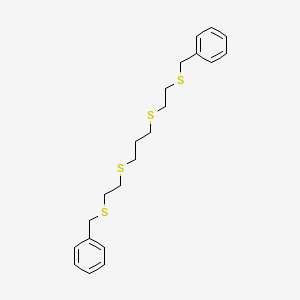
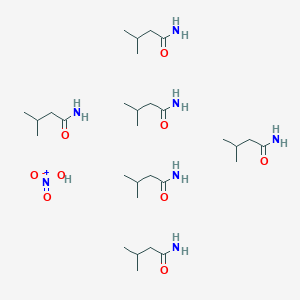

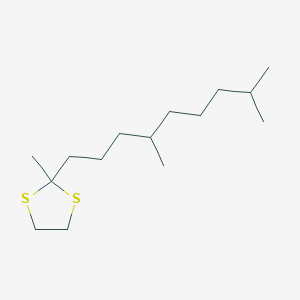
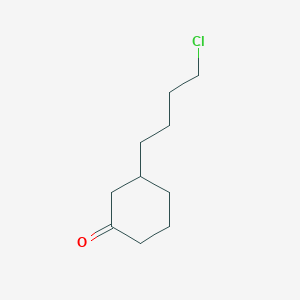
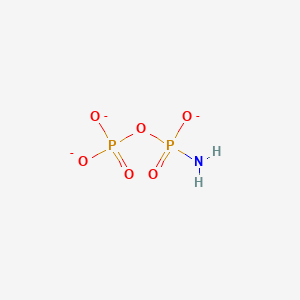
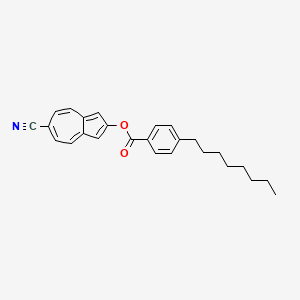
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
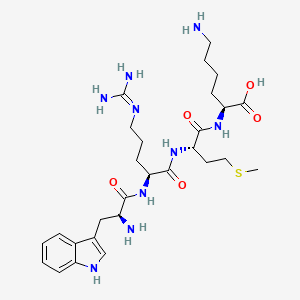
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)

